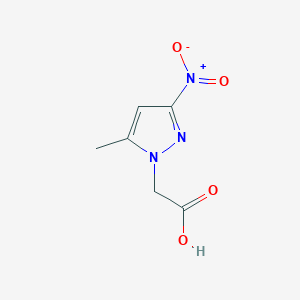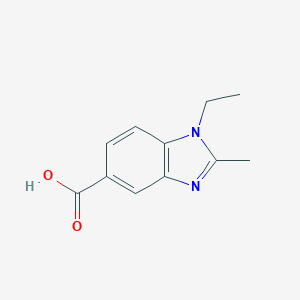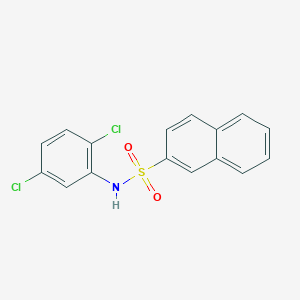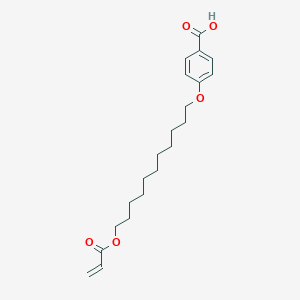
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid
Overview
Description
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H30O5 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and 11-carboxy-10-thio[][1].
Polymerization: Due to the presence of the acryloyloxy group, it can undergo polymerization reactions to form functional polymers[][1].
Substitution: The benzoic acid moiety allows for substitution reactions, where different functional groups can be introduced[][1].
Scientific Research Applications
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of functional polymers with specific properties such as photosensitivity and responsiveness[][1].
Biology: The compound is explored for its potential in creating biocompatible materials for medical applications[][1].
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices[][1].
Industry: It serves as an additive in coatings, inks, and sunscreens, enhancing their performance and durability[][1].
Comparison with Similar Compounds
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid can be compared with other similar compounds such as:
4-(11-Hydroxyundecyloxy)benzoic acid: This compound is a precursor in the synthesis of this compound.
Acryloyl chloride: Used in the synthesis process, it shares the acryloyloxy functional group.
Benzoic acid derivatives: Various benzoic acid derivatives can undergo similar reactions and have comparable applications[][1].
Properties
IUPAC Name |
4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGUPHNZQESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


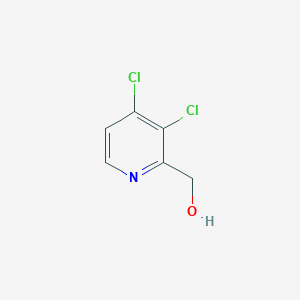
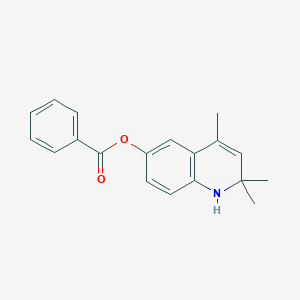


![1,4-Diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B187539.png)

![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
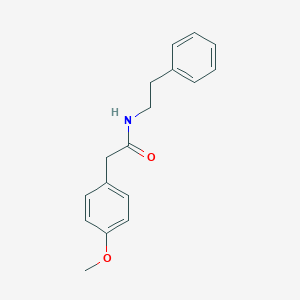

![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
